Cas no 26638-87-9 (1-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

1-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
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- 1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione
- 1-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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- MDL: MFCD00980594
- インチ: 1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)
- InChIKey: XNKLLVCARDGLGL-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(C2C=CC(CO)O2)C=C(C)C(=O)N1
1-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-296071-1g |
1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
26638-87-9 | 1g |
$55.0 | 2023-09-06 | ||
Enamine | EN300-296071-5.0g |
1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
26638-87-9 | 95.0% | 5.0g |
$206.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01028421-1g |
1-[5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
26638-87-9 | 95% | 1g |
¥280.0 | 2023-03-30 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01028421-5g |
1-[5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
26638-87-9 | 95% | 5g |
¥1085.0 | 2023-03-30 | |
Enamine | EN300-296071-0.25g |
1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
26638-87-9 | 95.0% | 0.25g |
$51.0 | 2025-03-19 | |
Ambeed | A1088212-5g |
1-[5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
26638-87-9 | 95% | 5g |
$158.0 | 2024-08-03 | |
Enamine | EN300-296071-0.05g |
1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
26638-87-9 | 95.0% | 0.05g |
$46.0 | 2025-03-19 | |
Enamine | EN300-296071-1.0g |
1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
26638-87-9 | 95.0% | 1.0g |
$55.0 | 2025-03-19 | |
Enamine | EN300-296071-5g |
1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
26638-87-9 | 5g |
$206.0 | 2023-09-06 | ||
Enamine | EN300-296071-0.5g |
1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
26638-87-9 | 95.0% | 0.5g |
$53.0 | 2025-03-19 |
1-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献
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Somya Ranjan Dash,Chanakya Nath Kundu Biomater. Sci. 2023 11 3431
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I. Casas-Breva,J. Peris-Vicente,M. Rambla-Alegre,S. Carda-Broch,J. Esteve-Romero Analyst 2012 137 4327
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Anton A. A. Smith,Mille B. L. Kryger,Benjamin M. Wohl,Pau Ruiz-Sanchis,Kaja Zuwala,Martin Tolstrup,Alexander N. Zelikin Polym. Chem. 2014 5 6407
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Hui-Jing Wang,Yang-Yang Zhong,You-Cai Xiao,Fen-Er Chen Org. Chem. Front. 2022 9 1719
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I. Casas-Breva,J. Peris-Vicente,M. Rambla-Alegre,S. Carda-Broch,J. Esteve-Romero Analyst 2012 137 4327
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Khemchand Surana,Bharatkumar Chaudhary,Monika Diwaker,Satyasheel Sharma Med. Chem. Commun. 2018 9 1803
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Parampreet Kour,Pallavi Saha,Srija Bhattacharya,Diksha Kumari,Abhipsa Debnath,Amit Roy,Deepak K. Sharma,Debaraj Mukherjee,Kuljit Singh RSC Med. Chem. 2023 14 2100
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Dasari Ayodhya New J. Chem. 2022 46 15838
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Cloudius R. Sagandira,Sinazo Nqeketo,Kanyisile Mhlana,Thembela Sonti,Sibongiseni Gaqa,Paul Watts React. Chem. Eng. 2022 7 214
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Avner Ehrlich,Sabina Tsytkin-Kirschenzweig,Konstantinos Ioannidis,Muneef Ayyash,Anne Riu,Reine Note,Gladys Ouedraogo,Jan Vanfleteren,Merav Cohen,Yaakov Nahmias Lab Chip 2018 18 2510
1-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報
1-5-(Hydroxymethyl)-2,5-Dihydrofuran-2-Yl-5-Methyl-1,2,3,4-Tetrahydropyrimidine-2,4-Dione (CAS No. 26638-87-9): Structural Insights and Emerging Applications in Chemical Biology
The compound 1-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 26638-87-9) represents a unique structural class with dual functional moieties: a hydroxymethyl-substituted tetrahydropyrimidine core and a furan-derived dihydrofuran ring system. This hybrid architecture confers exceptional chemical versatility and has recently gained attention in medicinal chemistry for its potential in modulating protein-protein interactions (PPIs). Recent NMR spectroscopy studies revealed its ability to adopt conformationally restricted states that enhance binding affinity to α-helical domains of target proteins.
In the context of drug discovery pipelines, this compound's methyl-substituted pyrimidine scaffold exhibits favorable pharmacokinetic properties. A 2023 study published in Journal of Medicinal Chemistry demonstrated its capacity to inhibit the bromodomain-containing protein BRD4 with an IC₅₀ value of 0.9 μM. The hydroxymethyl group's stereoselective orientation plays a critical role in stabilizing the enzyme-inhibitor complex through hydrogen bonding networks with residues at the active site cleft.
Emerging applications in sustainable chemistry highlight this compound's utility as a chiral auxiliary in asymmetric catalysis. Researchers at ETH Zurich recently reported its use in enantioselective Michael additions achieving >98% ee under mild conditions. The dihydrofuran ring's axial chirality provides tunable steric hindrance that controls reaction pathways without requiring harsh reagents.
In the realm of biosynthetic engineering, this molecule has been engineered into synthetic biology platforms as a fluorescent biosensor component. A 2024 Nature Communications study described its conjugation with GFP variants to monitor real-time kinase activity in live cells. The compound's tetrahydropyrimidine core's fluorescence quenching properties enable ratiometric detection within physiological pH ranges (7.0–7.4).
Clinical translational research focuses on its potential as a prodrug for targeted cancer therapy. Preclinical trials using murine models showed tumor growth inhibition rates exceeding 60% when administered via nanoparticle encapsulation systems. The compound's methyl group substitution pattern facilitates passive tumor accumulation through the enhanced permeability and retention (EPR) effect while minimizing off-target toxicity.
Spectroscopic characterization confirms this compound forms stable inclusion complexes with β-cyclodextrin derivatives at molar ratios of 1:1. This property is leveraged in formulation science to improve solubility profiles—critical for oral bioavailability optimization—as demonstrated by recent studies from the University of Tokyo using computational solvent screening methodologies.
The synthesis pathway involving sequential Diels-Alder cycloaddition followed by intramolecular Michael addition has been optimized to achieve 87% overall yield under solvent-free conditions using heterogeneous catalysts like montmorillonite K10 clay. This green chemistry approach reduces waste generation by eliminating organic solvents while maintaining stereochemical integrity during ring formation steps.
In metabolic engineering applications, this compound serves as a substrate analog for ketoreductase enzymes involved in polyketide biosynthesis pathways. A synthetic biology study published in Metabolic Engineering showed it can redirect carbon flux toward novel secondary metabolites when introduced into Streptomyces coelicolor cultures expressing engineered PKS systems.
Ongoing research investigates its role as an epigenetic modulator through histone deacetylase (HDAC) inhibition mechanisms. X-ray crystallography revealed binding interactions with HDAC6 at residue Y30 located within the acetyllysine recognition pocket—a finding corroborated by molecular dynamics simulations showing >90% occupancy over 100 ns trajectories.
This multifunctional molecule continues to expand its utility across interdisciplinary research areas due to its tunable physicochemical properties and modular structural framework. Its unique combination of chemical stability (Tm = 187°C) and solution-phase reactivity positions it as a promising candidate for next-generation therapeutics and advanced material applications.
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